[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Scientific Research Applications
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to inhibit human methionine aminopeptidase type 2 (hmetap2) .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole core have been reported to exhibit cytotoxic activities against tumor cell lines , suggesting that they may interfere with cellular proliferation pathways.
Result of Action
Similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , indicating potential anticancer effects.
Action Environment
The compound’s stability at room temperature suggests it may be relatively stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper or other transition metals under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have similar triazole rings and are investigated for their anticancer properties.
1,2,4-Triazole-containing scaffolds: These scaffolds are used in various pharmaceuticals and have diverse biological activities.
Uniqueness
The uniqueness of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVWCDCNVUKQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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